5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with various alkyl or aralkyl halides in the presence of a base such as lithium hydride in N,N-dimethylformamide (DMF) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents and temperatures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic carboxamides and thiazole derivatives. Examples might include:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3’,5’-bis(trifluoromethyl)phenyl)amide
Uniqueness
What sets 5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide apart is its unique combination of functional groups and heterocyclic structures, which may confer specific biological activities or material properties not found in other compounds.
Biological Activity
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro substituent, a benzodioxin moiety, and a thiazole ring. Its molecular formula is C15H14ClN3O3S with a molecular weight of approximately 345.81 g/mol. The presence of diverse functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of thiazole derivatives similar to this compound. In vitro assays demonstrated that thiazole compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities showed selective activity against colorectal adenocarcinoma (Caco-2) cells compared to pulmonary adenocarcinoma (A549) cells .
Compound | Cell Line | Viability (%) | p-value |
---|---|---|---|
This compound | Caco-2 | 39.8 | <0.001 |
Thiazolone 2 | Caco-2 | 31.9 | <0.05 |
Thiazole derivative 3b | Caco-2 | 56.9 | 0.0019 |
These results indicate that modifications in the thiazole structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been documented. Compounds structurally related to this compound were assessed for their ability to inhibit bacterial growth. The results demonstrated notable efficacy against Gram-positive and Gram-negative bacteria .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets. The incorporation of the thiazole ring is believed to enhance binding affinity to enzymes or receptors involved in cell proliferation and apoptosis pathways. Additionally, the chloro and benzodioxin groups may influence the lipophilicity and electronic properties of the compound, thus affecting its bioavailability and interaction dynamics .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives in preclinical models:
- Study on Caco-2 Cells : A study evaluating various thiazole derivatives indicated that modifications in substituents significantly impacted anticancer efficacy against Caco-2 cells. The study found that specific substitutions led to up to 60% reduction in cell viability .
- Antimicrobial Screening : A comprehensive screening of thiazole compounds revealed promising antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections .
Properties
IUPAC Name |
5-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S2/c17-14-4-3-13(24-14)15(20)19-16-18-10(8-23-16)9-1-2-11-12(7-9)22-6-5-21-11/h1-4,7-8H,5-6H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBBFBDFXCHAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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